![molecular formula C8H14ClNO2 B1626529 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide CAS No. 333389-44-9](/img/structure/B1626529.png)
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Overview
Description
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide, also known as CDMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CDMA is a derivative of the drug, acetaminophen, which is commonly used as a pain reliever and fever reducer. The synthesis of CDMA has been of interest to researchers due to its potential as a drug candidate for the treatment of various diseases.
Scientific Research Applications
Biological Studies
In biological studies, this compound could be used to investigate the biological activity of amides. It may serve as a model compound to study interactions with biological macromolecules, helping to elucidate the role of similar structures in biological systems.
Each of these applications leverages the unique chemical structure of 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide to explore and expand scientific knowledge across various fields of research. The compound’s versatility highlights its potential as a valuable tool in scientific inquiry and innovation. Information based on current scientific literature and chemical databases .
properties
IUPAC Name |
2-chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-8(2,3)6(11)5-10-7(12)4-9/h4-5H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHZELYGAZRGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514199 | |
Record name | 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide | |
CAS RN |
333389-44-9 | |
Record name | 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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